cis-2-Pentenenitrile

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

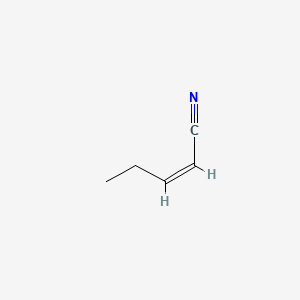

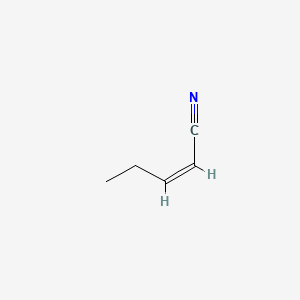

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(Z)-pent-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N/c1-2-3-4-5-6/h3-4H,2H2,1H3/b4-3- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISBHMJZRKAFTGE-ARJAWSKDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2027884 | |

| Record name | (2Z)-2-Pentenenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2027884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

81.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2-Pentenenitrile, (2Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

25899-50-7 | |

| Record name | (2Z)-2-Pentenenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25899-50-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pentenenitrile, (2Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025899507 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pentenenitrile, (2Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2Z)-2-Pentenenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2027884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-pent-2-enenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.006 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PENTENENITRILE, (2Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13MIC79314 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to cis-2-Pentenenitrile (CAS No. 25899-50-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-2-Pentenenitrile, with the CAS number 25899-50-7, is a valuable and reactive unsaturated aliphatic nitrile.[1][2][3][4] Its chemical structure, featuring a cis-configured carbon-carbon double bond conjugated with a nitrile group, makes it a versatile intermediate in organic synthesis.[1] This guide provides an in-depth overview of its chemical and physical properties, synthesis, and key applications, with a focus on its utility as a precursor for more complex molecules, including those with potential pharmaceutical relevance. While direct involvement in biological signaling pathways is not prominently documented, its role as a versatile building block is of significant interest to the drug development community.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 25899-50-7 | [1][2][3][4] |

| Molecular Formula | C₅H₇N | [1][2] |

| Molecular Weight | 81.12 g/mol | [1][3] |

| IUPAC Name | (2Z)-pent-2-enenitrile | [2][3] |

| Synonyms | (Z)-2-Pentenenitrile, cis-1-Butenyl cyanide | [3] |

| Appearance | Colorless to clear yellow liquid | |

| Boiling Point | 127-128 °C at 766 mm Hg | [5] |

| Density | 0.821 g/mL at 20 °C | [5] |

| Refractive Index | n20/D 1.424 | [5] |

Synthesis of this compound

General Synthetic Routes:

-

From Crotonaldehyde (B89634) and Ammonia (B1221849): One common method involves the reaction of crotonaldehyde with ammonia in the presence of a suitable catalyst.[1]

-

Dehydration of 2-Pentenamide (B231805): The dehydration of 2-pentenamide using reagents such as thionyl chloride or phosphorus pentoxide can yield this compound.[1]

-

From 1-Pentene (B89616): Another approach involves the reaction of 1-pentene with a cyanide source under controlled conditions to introduce the nitrile functionality.[1]

Experimental Protocols for Reactions of this compound

This compound is a valuable starting material for a variety of chemical transformations. One notable industrial application is its isomerization to 3-pentenenitriles, which are precursors to adiponitrile, a key component in nylon production.

Isomerization of this compound to 3-Pentenenitriles

The following protocol is based on a patented process for the isomerization of this compound. This process can be performed batchwise or continuously.

Materials:

-

This compound (purity >70%)[6]

-

Triethylamine (B128534) (catalyst)[6]

Equipment:

-

Stirred autoclave or a cascade of three stirred tanks for continuous operation[6]

-

Heating and pressure control systems

-

Distillation apparatus for workup[6]

Procedure:

-

Reaction Setup: The reaction can be carried out in a suitable reactor, such as a stirred autoclave. For continuous operation, a cascade of three stirred tanks can be employed.[6]

-

Charging the Reactor: A mixture of this compound and triethylamine is fed into the reactor. A molar ratio of this compound to triethylamine of 1:0.5 is utilized.[6]

-

Reaction Conditions: The isomerization is conducted at a temperature of 125 °C and a pressure of 2 bar.[6] For continuous operation, a residence time of 2 hours is maintained.[6]

-

Monitoring the Reaction: The conversion of this compound can be monitored by standard analytical techniques such as gas chromatography. A conversion of approximately 13% can be expected under these conditions.[6]

-

Workup: The reaction mixture can be worked up by distillation. Unreacted this compound, being the more volatile component, can be recovered as the top product and recycled.[6]

Applications in Organic Synthesis and Drug Development

The reactivity of the conjugated double bond and the nitrile group in this compound allows for a wide range of chemical transformations, making it a valuable building block for more complex molecules.[1]

-

Synthesis of Pyridine (B92270) Derivatives: Unsaturated nitriles are precursors for the synthesis of pyridine rings, which are prevalent heterocyclic motifs in many pharmaceuticals.[7]

-

Diels-Alder Reactions: The electron-withdrawing nature of the nitrile group makes this compound a potential dienophile in Diels-Alder reactions for the construction of cyclic and bicyclic systems.

-

Synthesis of Ethyl-Branched Fatty Diamines: These compounds, which have applications as monomers and intermediates, can be synthesized from this compound.

While this compound is not typically a final drug product, its utility lies in providing a scaffold for the synthesis of novel, biologically active compounds. The development of efficient synthetic routes utilizing such versatile starting materials is a key aspect of modern drug discovery.

Visualizations

Logical Workflow for the Isomerization of this compound

The following diagram illustrates the process flow for the isomerization of this compound to 3-Pentenenitriles, a key industrial transformation.

Caption: Workflow for the catalytic isomerization of this compound.

References

- 1. Buy this compound | 25899-50-7 [smolecule.com]

- 2. (Z)-pent-2-enenitrile [webbook.nist.gov]

- 3. 2-Pentenenitrile, (Z)- | C5H7N | CID 6433944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (Z)-pent-2-enenitrile [webbook.nist.gov]

- 5. This compound | CAS#:25899-50-7 | Chemsrc [chemsrc.com]

- 6. researchgate.net [researchgate.net]

- 7. gcwgandhinagar.com [gcwgandhinagar.com]

An In-depth Technical Guide to the Molecular Structure of cis-2-Pentenenitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and reactivity of cis-2-pentenenitrile (also known as (Z)-pent-2-enenitrile). The document consolidates essential physicochemical data, detailed spectroscopic information (NMR, IR, and MS), and insights into its synthesis and chemical behavior. Special emphasis is placed on its toxicological profile, which is of significant interest to professionals in drug development and chemical safety. This guide is intended to be a valuable resource for researchers utilizing this compound in synthetic chemistry and for those assessing its potential biological impact.

Introduction

This compound is a linear, unsaturated nitrile with the chemical formula C₅H₇N.[1] Its structure is characterized by a five-carbon chain containing a cis-configured carbon-carbon double bond between the second and third carbon atoms and a terminal nitrile group.[1] This arrangement of functional groups, a conjugated double bond and a nitrile, makes it a versatile intermediate in organic synthesis.[1][2] It serves as a precursor in the production of various chemicals, including nylon, ethyl-branched fatty diamines, and pentenoic acid, and is also utilized in Diels-Alder reactions.[1][2]

Given its industrial relevance and chemical reactivity, a thorough understanding of its molecular characteristics and potential hazards is crucial for its safe and effective use in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, purification, and use in chemical reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₇N | [1][3] |

| Molecular Weight | 81.12 g/mol | [1][3] |

| CAS Number | 25899-50-7 | [3][4] |

| IUPAC Name | (Z)-pent-2-enenitrile | [3] |

| Synonyms | cis-1-Butenyl cyanide, (2Z)-2-Pentenenitrile | [3] |

| Appearance | Liquid | [3] |

| Boiling Point | 127-128 °C at 766 mmHg | [5] |

| Density | 0.821 g/mL at 20 °C | [5] |

| Flash Point | 75 °F (23.9 °C) | [5] |

| Refractive Index (n20/D) | 1.424 | [5] |

| Water Solubility | Slightly soluble | [6] |

| Vapor Pressure | 22.2 mmHg at 25 °C | [5] |

Spectroscopic Data and Structural Elucidation

The molecular structure of this compound has been elucidated through various spectroscopic techniques. The following sections provide detailed data for its characterization.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the hydrogen environments in the molecule.

Table 2: ¹H NMR Spectral Data for this compound (90 MHz, CDCl₃)

| Assignment | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

| H-2 | 6.496 | J(H2,H3) = 10.9 |

| H-3 | 5.299 | J(H3,H4) = -1.4 |

| H-4 (CH₂) | 2.43 | J(H2,H4) = 7.6 |

| H-5 (CH₃) | 1.108 |

Data sourced from ChemicalBook.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Environment | Predicted Chemical Shift (δ, ppm) |

| C1 (CN) | Nitrile | 115 - 125 |

| C2 (=CH) | Alkene | 140 - 150 |

| C3 (=CH) | Alkene | 100 - 110 |

| C4 (CH₂) | Alkyl | 20 - 30 |

| C5 (CH₃) | Alkyl | 10 - 15 |

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups within the molecule.

Table 4: Key IR Absorption Peaks for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~2220 | C≡N | Nitrile stretch |

| ~1650 | C=C | Alkene stretch (cis) |

| ~3030 | =C-H | Alkene C-H stretch |

| 2850-2960 | C-H | Alkyl C-H stretch |

Note: Specific peak values may vary slightly depending on the sample preparation and instrument.

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound results in a characteristic fragmentation pattern that aids in its identification.

Table 5: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 81 | 35.9 | [M]⁺ (Molecular Ion) |

| 80 | 15.8 | [M-H]⁺ |

| 66 | 16.1 | [M-CH₃]⁺ |

| 54 | 100.0 | [M-C₂H₃]⁺ (Base Peak) |

| 53 | 17.8 | [C₄H₅]⁺ |

| 52 | 11.7 | [C₄H₄]⁺ |

| 41 | 53.6 | [C₃H₅]⁺ |

| 39 | 37.2 | [C₃H₃]⁺ |

Data sourced from ChemicalBook.

Synthesis and Reactivity

Synthetic Pathways

This compound can be synthesized through several routes, primarily involving the manipulation of five-carbon precursors.

Caption: Synthetic routes to this compound.

Experimental Protocol: Synthesis from Crotonaldehyde and Ammonia (B1221849) (Illustrative)

Disclaimer: This is a generalized procedure and should be adapted and optimized with appropriate safety precautions in a laboratory setting.

-

Reaction Setup: A solution of crotonaldehyde in a suitable solvent (e.g., toluene) is charged into a reaction vessel equipped with a stirrer, a condenser, and a gas inlet.

-

Catalyst Introduction: A catalyst, often a transition metal complex, is added to the reactor.

-

Ammonia Addition: Gaseous ammonia is bubbled through the solution at a controlled rate and temperature.

-

Reaction Monitoring: The progress of the reaction is monitored by techniques such as gas chromatography (GC) to determine the conversion of crotonaldehyde and the formation of this compound.

-

Workup and Purification: Upon completion, the reaction mixture is cooled, and the catalyst is removed by filtration. The solvent is then removed under reduced pressure, and the crude product is purified by fractional distillation to isolate this compound.

Chemical Reactivity

The conjugated system in this compound makes it susceptible to a variety of chemical transformations.

Caption: Key chemical reactions of this compound.

Experimental Protocol: Diels-Alder Reaction (General Procedure)

Disclaimer: This is a generalized procedure. The specific diene, solvent, and reaction conditions will need to be determined based on the desired product.

-

Reactant Preparation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), this compound (the dienophile) is dissolved in a suitable dry solvent (e.g., toluene, dichloromethane).

-

Diene Addition: The diene (e.g., cyclopentadiene, butadiene) is added to the solution. The reaction may be initiated at room temperature or require heating.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or GC-MS until the starting materials are consumed.

-

Workup and Purification: The solvent is removed in vacuo. The resulting crude product is then purified by column chromatography on silica (B1680970) gel or by recrystallization to yield the pure Diels-Alder adduct.

Toxicological Profile

This compound exhibits significant toxicity, a critical consideration for its handling and for professionals in drug development who may encounter similar nitrile-containing scaffolds.

Key Toxicological Findings:

-

Vestibular Toxicity: Studies in rats have shown that oral exposure to this compound can cause vestibular toxicity, leading to behavioral deficits. This effect is dose-dependent and is believed to involve CYP-mediated bioactivation.

-

Neurotoxicity: The observed behavioral deficits in animal studies suggest potential neurotoxic effects.

-

Olfactory Mucosa Degeneration: In female rats, degeneration of the olfactory mucosa has been observed at a dose of 10 mg/kg/day.

-

General Hazards: It is classified as flammable, acutely toxic if swallowed, in contact with skin, or if inhaled, and may cause an allergic skin reaction.

Experimental Protocol: Vestibular Toxicity Assessment in Rats (Summary of a Published Study)

This is a summary of a previously conducted study and is for informational purposes only.

-

Animal Model: Adult male Long-Evans rats were used.

-

Dosing: this compound, dissolved in corn oil, was administered orally at various doses (e.g., 0, 1.25, 1.50, 1.75, or 2.0 mmol/kg).

-

Behavioral Assessment: Changes in open-field activity and rating scores in a test battery for vestibular dysfunction were assessed.

-

Histopathology: Surface preparations of the vestibular sensory epithelia were examined for hair cell loss using scanning electron microscopy.

-

Mechanism Investigation: The impact of pre-treatment with a universal CYP inhibitor (1-aminobenzotriazole) was examined to investigate the role of metabolic activation.

Computational Chemistry Insights

While specific computational studies on this compound were not found in the initial literature search, computational methods are valuable for understanding the reactivity and properties of unsaturated nitriles. Density Functional Theory (DFT) calculations, for example, can be used to:

-

Model Molecular Geometry: Determine the most stable conformation and obtain precise bond lengths and angles.

-

Predict Spectroscopic Properties: Calculate theoretical NMR and IR spectra to aid in experimental data interpretation.

-

Analyze Electronic Structure: Investigate the distribution of electron density and the energies of molecular orbitals (HOMO and LUMO) to predict reactivity in reactions like the Diels-Alder cycloaddition.

-

Elucidate Reaction Mechanisms: Model transition states to understand the energetics of synthetic pathways and predict reaction outcomes.

Conclusion

This compound is a chemically significant molecule with a well-defined structure and a range of applications in organic synthesis. This guide has provided a detailed compilation of its physicochemical properties, comprehensive spectroscopic data for its characterization, and an overview of its synthesis and reactivity. The inclusion of its toxicological profile underscores the importance of safe handling and provides valuable information for those in the field of drug development and safety assessment. Future research, particularly in the area of computational modeling, could further enhance our understanding of this versatile chemical intermediate.

References

- 1. researchgate.net [researchgate.net]

- 2. Dytek® 2PN | this compound - Dytek [dytek.invista.com]

- 3. 2-Pentenenitrile, (Z)- | C5H7N | CID 6433944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (Z)-2-pentenenitrile [stenutz.eu]

- 5. This compound | CAS#:25899-50-7 | Chemsrc [chemsrc.com]

- 6. 2-Pentenenitrile | C5H7N | CID 5364360 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of cis-2-Pentenenitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-2-Pentenenitrile, also known by its IUPAC name (2Z)-pent-2-enenitrile, is a linear unsaturated liquid nitrile.[1][2][3][4] Its chemical structure consists of a five-carbon chain containing a carbon-carbon double bond in the cis configuration and a terminal nitrile group (C≡N).[1] This arrangement, particularly the conjugated double bond system, makes it a valuable and reactive intermediate in organic synthesis.[1][2] It serves as a precursor for a variety of chemical compounds, including ethyl-branched fatty diamines, pentenoic acid, and sulfonated alkane nitriles, finding applications in the polymer and pharmaceutical industries.[1][2] A thorough understanding of its physical properties is fundamental for its safe handling, application in synthetic protocols, and for the design of purification processes like industrial-scale distillation.[1]

Quantitative Physical Properties

The core physical characteristics of this compound are summarized in the table below. These values are essential for laboratory and industrial applications, influencing everything from reaction conditions to storage and safety protocols.

| Property | Value | Conditions |

| CAS Number | 25899-50-7 | N/A |

| Molecular Formula | C₅H₇N | N/A |

| Molecular Weight | 81.12 g/mol | N/A |

| Boiling Point | 127-128 °C | at 766 mmHg |

| Density | 0.821 g/mL | at 20 °C |

| Refractive Index (n_D) | 1.424 | at 20 °C |

| Flash Point | 23.9 °C (75 °F) | Closed Cup |

| Vapor Pressure | 22.2 mmHg | at 25 °C |

| Physical Form | Liquid | Standard Temperature & Pressure |

[Data sourced from references: 1, 2, 3, 5, 6]

Experimental Protocols for Property Determination

The accurate determination of physical properties relies on standardized experimental procedures. Below are detailed methodologies for measuring the key physical constants of a liquid compound like this compound.

Boiling Point Determination (Thiele Tube Method)

The Thiele tube method is a convenient micro-scale technique for accurately determining the boiling point of a liquid sample.

-

Apparatus: Thiele tube, thermometer, small test tube (e.g., Durham tube), capillary tube (sealed at one end), heat-resistant mineral oil, and a heat source (Bunsen burner).

-

Procedure:

-

A small volume (approx. 0.5 mL) of this compound is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid sample (open end down).

-

The test tube is securely attached to a thermometer, ensuring the sample is level with the thermometer's bulb.

-

This assembly is placed into a Thiele tube containing mineral oil, ensuring the sample is fully immersed.[5]

-

The side arm of the Thiele tube is gently heated. This design allows for the uniform heating of the oil via convection currents.[6][7]

-

As the temperature rises, air trapped in the capillary tube will escape, followed by the vapor of the sample, forming a steady stream of bubbles.[5]

-

The heat source is removed once a vigorous and continuous stream of bubbles is observed.

-

The apparatus is allowed to cool slowly. The boiling point is the temperature at which the bubble stream ceases and the liquid is drawn back into the capillary tube. This indicates that the vapor pressure of the sample equals the atmospheric pressure.[6][7]

-

Density Measurement

The density of a liquid is its mass per unit volume, typically measured using a pycnometer or, more simply, a graduated cylinder and a precision balance.

-

Apparatus: Digital balance (accurate to at least 0.001 g), a clean and dry volumetric flask or measuring cylinder (e.g., 10 mL), and the liquid sample.

-

Procedure:

-

The mass of the clean, dry measuring cylinder is recorded using the digital balance.[2][8]

-

A precise volume of this compound (e.g., 10 mL) is carefully transferred into the measuring cylinder. The volume is read from the bottom of the meniscus at eye level to avoid parallax error.[2]

-

The measuring cylinder containing the liquid is re-weighed, and the new mass is recorded.[2][8]

-

The mass of the liquid is determined by subtracting the mass of the empty cylinder from the mass of the filled cylinder.

-

The density is calculated using the formula: Density (ρ) = Mass (m) / Volume (V) .[2][9] For higher accuracy, measurements should be repeated and an average value calculated.

-

Refractive Index Measurement

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property and is measured using a refractometer.

-

Apparatus: A digital or Abbe refractometer, a light source (typically the sodium D-line at 589.3 nm), a temperature control system (e.g., Peltier or water bath), and the liquid sample.[10]

-

Procedure:

-

The refractometer is calibrated according to the manufacturer's instructions, often using distilled water or a standard of known refractive index.

-

The prism of the refractometer must be thoroughly cleaned and dried.

-

A few drops of this compound are placed onto the surface of the measuring prism.

-

The prism is closed, and the sample is allowed to thermally equilibrate to the target temperature (e.g., 20 °C), as the refractive index is temperature-dependent.[10]

-

The light source is activated, and the optics are adjusted until the boundary line (in an Abbe refractometer) or the digital readout is clear.

-

The refractive index value is recorded from the instrument's scale or digital display.

-

Flash Point Determination (Open-Cup Method)

The flash point is the lowest temperature at which a liquid's vapors will ignite when an ignition source is present. The Cleveland Open-Cup (COC) method is a common standard.[11][12]

-

Apparatus: Cleveland open-cup apparatus (a brass cup), a temperature-controlled heater, a thermometer, and a small test flame applicator.[11]

-

Procedure:

-

The brass cup is filled with this compound to a specified level.[11]

-

At regular temperature intervals, a small test flame is passed horizontally across the surface of the liquid.[12][13]

-

The flash point is the lowest temperature at which the application of the test flame causes the vapors above the liquid surface to ignite with a brief flash.[11][13]

-

Application in Organic Synthesis: A Workflow Example

This compound is a versatile building block in organic synthesis. One fundamental reaction is its hydrolysis to form a carboxylic acid. This process can be catalyzed by either acid or base.[3][14] The diagram below illustrates the general workflow for the acid-catalyzed hydrolysis of this compound to produce Pent-2-enoic acid.

Caption: Workflow for the hydrolysis of this compound.

References

- 1. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 2. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. wjec.co.uk [wjec.co.uk]

- 9. homesciencetools.com [homesciencetools.com]

- 10. mt.com [mt.com]

- 11. Cleveland open-cup method - Wikipedia [en.wikipedia.org]

- 12. precisionlubrication.com [precisionlubrication.com]

- 13. scimed.co.uk [scimed.co.uk]

- 14. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Chemical Properties of cis-2-Pentenenitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-2-Pentenenitrile, systematically known as (2Z)-pent-2-enenitrile, is a colorless to clear yellow liquid and a valuable intermediate in organic synthesis.[1][2] Its chemical structure, featuring a conjugated system of a carbon-carbon double bond and a nitrile group, imparts a unique reactivity profile that is leveraged in the synthesis of a diverse range of compounds, including polymers, pharmaceuticals, and agricultural chemicals.[3] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and purification, and an analysis of its characteristic reactivity.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. It is important to note that variations in reported values, particularly for boiling point, may exist due to different experimental conditions.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₇N | [2][3] |

| Molecular Weight | 81.12 g/mol | [2][3] |

| CAS Number | 25899-50-7 | [3] |

| IUPAC Name | (2Z)-pent-2-enenitrile | [2][3] |

| Appearance | Colorless to clear yellow liquid | [1][2] |

| Boiling Point | 127-128 °C at 766 mmHg; 37-38 °C (unspecified pressure) | [3] |

| Melting Point | -180 °C | [3] |

| Density | 0.821 g/mL at 20 °C | |

| Refractive Index (n²⁰/D) | 1.424 | |

| Flash Point | 75 °F (23.9 °C) | |

| Solubility | Soluble in organic solvents such as ethanol, acetone, and dichloromethane. | [3] |

Spectroscopic Data

The structural features of this compound can be elucidated through various spectroscopic techniques.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the hydrogen environments in the molecule.

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Assignment |

| 6.496 | dt | J = 10.9, 7.6 Hz | H-3 (vinylic) |

| 5.299 | dt | J = 10.9, -1.4 Hz | H-2 (vinylic) |

| 2.43 | qd | J = 7.5, -1.4 Hz | H-4 (allylic) |

| 1.108 | t | J = 7.5 Hz | H-5 (methyl) |

Solvent: CDCl₃, Frequency: 90 MHz

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the different carbon environments. Typical chemical shifts for the functional groups present in this compound are:

| Chemical Shift (ppm) | Assignment |

| ~145 | C-3 |

| ~118 | C-1 (CN) |

| ~105 | C-2 |

| ~25 | C-4 |

| ~13 | C-5 |

Infrared (IR) Spectroscopy

The IR spectrum shows characteristic absorption bands for the functional groups present.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | =C-H stretch (vinylic) |

| 2975, 2935, 2875 | Medium | C-H stretch (aliphatic) |

| ~2220 | Medium | C≡N stretch (nitrile) |

| ~1650 | Medium | C=C stretch (alkene) |

| ~700 | Strong | =C-H bend (cis-alkene) |

Mass Spectrometry (MS)

The mass spectrum shows the molecular ion peak and characteristic fragmentation patterns.

| m/z | Relative Intensity | Assignment |

| 81 | Moderate | [M]⁺ (Molecular ion) |

| 80 | Moderate | [M-H]⁺ |

| 54 | High | [M-HCN]⁺ |

| 53 | High | [C₄H₅]⁺ |

| 41 | High | [C₃H₅]⁺ (Allyl cation) |

| 39 | High | [C₃H₃]⁺ |

Experimental Protocols

Synthesis of this compound from Crotonaldehyde (B89634)

This protocol describes a common method for the synthesis of this compound.[3]

Reaction Scheme:

Caption: Synthesis of this compound.

Materials:

-

Crotonaldehyde

-

Ammonia (aqueous solution or gas)

-

Suitable catalyst (e.g., a Lewis acid or a supported metal catalyst)

-

Organic solvent (e.g., toluene)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Standard laboratory glassware for reaction, extraction, and distillation

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet (if using ammonia gas), dissolve crotonaldehyde in an appropriate organic solvent.

-

Addition of Reagents: Add the catalyst to the solution. Slowly add the ammonia solution or bubble ammonia gas through the mixture while stirring. The reaction is exothermic and may require cooling to maintain the desired temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Wash the organic layer with water and then with brine.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, and then filter to remove the drying agent.

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by fractional distillation.

Purification by Fractional Distillation

This protocol outlines the purification of this compound from reaction byproducts and unreacted starting materials.

Caption: Fractional Distillation Workflow.

Procedure:

-

Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column or a column packed with Raschig rings. Ensure all joints are properly sealed.

-

Charging the Flask: Charge the distillation flask with the crude this compound. Add a few boiling chips to ensure smooth boiling.

-

Distillation: Gently heat the distillation flask.

-

Fraction Collection: Collect the fraction that distills at the boiling point of this compound (approximately 127-128 °C at atmospheric pressure), discarding any initial lower-boiling forerun.

-

Analysis: Analyze the purity of the collected fractions using GC or NMR spectroscopy.

Reactivity and Chemical Pathways

The conjugated system in this compound is the key to its reactivity, making it susceptible to various addition reactions.

Nucleophilic Addition

The electron-withdrawing nitrile group polarizes the double bond, making the β-carbon (C3) electrophilic and susceptible to attack by nucleophiles.

Caption: General Nucleophilic Addition.

Diels-Alder Reaction

This compound can act as a dienophile in Diels-Alder reactions due to the electron-withdrawing nature of the nitrile group, which activates the double bond.[4] This [4+2] cycloaddition reaction is a powerful tool for the formation of six-membered rings.[1][5]

Caption: Diels-Alder Reaction Pathway.

Safety and Handling

This compound is a flammable liquid and is considered toxic if swallowed, in contact with skin, or if inhaled.[3] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. In case of fire, use dry chemical, foam, or carbon dioxide extinguishers.

Conclusion

This compound is a versatile chemical intermediate with a rich chemistry stemming from its conjugated double bond and nitrile functionality. This guide has provided a detailed overview of its chemical and physical properties, spectroscopic data, and key reactive pathways. The experimental protocols outlined herein offer a foundation for the synthesis and purification of this important compound in a research setting. A thorough understanding of its properties and reactivity is essential for its safe and effective use in the development of new materials and pharmaceuticals.

References

- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 2. 2-Pentenenitrile, (Z)- | C5H7N | CID 6433944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. 14.5 Characteristics of the Diels–Alder Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to (Z)-pent-2-enenitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-pent-2-enenitrile, a member of the unsaturated aliphatic nitrile family, is a chemical compound of interest in various synthetic applications. This guide provides a comprehensive overview of its chemical and physical properties, alongside a discussion of its synthesis. The information is tailored for professionals in research and development who require detailed technical data.

Chemical Identity and Properties

The IUPAC name for this compound is (Z)-pent-2-enenitrile.[1] It is also commonly referred to as cis-2-pentenenitrile.[1] The "(Z)" designation in the IUPAC name indicates the stereochemistry of the double bond, where the higher priority substituents on each carbon of the double bond are on the same side.

A summary of its key identifiers and physicochemical properties is presented below.

| Identifier | Value |

| IUPAC Name | (Z)-pent-2-enenitrile[1] |

| Synonyms | This compound, (Z)-2-Pentenenitrile, cis-1-Butenyl cyanide[1] |

| CAS Number | 25899-50-7[1][2] |

| Molecular Formula | C₅H₇N[1][2] |

| Molecular Weight | 81.12 g/mol [1] |

| InChI | InChI=1S/C5H7N/c1-2-3-4-5-6/h3-4H,2H2,1H3/b4-3-[1] |

| SMILES | CC/C=C\C#N[1] |

| Physical and Chemical Properties | Value |

| Physical Description | Liquid[1] |

| Boiling Point | 127 °C |

| Flash Point | 26 °C |

| Specific Gravity | 0.825 g/cm³ |

| Enthalpy of Vaporization (ΔvapH°) | 43.2 ± 0.2 kJ/mol[2] |

| Standard liquid enthalpy of combustion (ΔcH°liquid) | -3039.80 ± 1.20 kJ/mol[3] |

| XLogP3-AA | 1.2[1] |

Synthesis of (Z)-pent-2-enenitrile

A generalized workflow for a potential synthesis is outlined below.

Caption: A potential synthetic workflow for (Z)-pent-2-enenitrile.

Spectroscopic Data

Characterization of (Z)-pent-2-enenitrile would typically involve standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While a comprehensive public database of these spectra is not available, the expected spectral features can be predicted based on the molecule's structure.

-

¹H NMR: Signals corresponding to the ethyl group (a triplet and a quartet), and two vinyl protons, with a coupling constant indicative of a cis-relationship.

-

¹³C NMR: Resonances for the nitrile carbon, the two sp² hybridized carbons of the double bond, and the two sp³ hybridized carbons of the ethyl group.

-

IR Spectroscopy: A characteristic sharp absorption band for the nitrile (C≡N) group around 2200-2260 cm⁻¹ and a C=C stretching absorption.

-

Mass Spectrometry: A molecular ion peak corresponding to its molecular weight (81.12 g/mol ).

Biological Activity and Drug Development Applications

Based on a comprehensive review of available scientific literature, there is currently no published research detailing the biological activity of (Z)-pent-2-enenitrile or its application in any signaling pathways. Furthermore, no studies have been identified that investigate its potential use in drug development. Its primary utility appears to be as a chemical intermediate in organic synthesis.

Safety Information

(Z)-pent-2-enenitrile is classified as a flammable liquid and vapor. It is toxic if swallowed, in contact with skin, or if inhaled, and may cause an allergic skin reaction. Appropriate personal protective equipment and handling in a well-ventilated area are essential when working with this compound.

Conclusion

This technical guide provides a summary of the known properties and synthetic considerations for (Z)-pent-2-enenitrile. While it serves as a valuable intermediate in chemical synthesis, its biological role and potential applications in pharmacology remain unexplored, presenting an open area for future research. Professionals handling this compound should adhere to strict safety protocols due to its toxicity and flammability.

References

Technical Guide: Stereoselective Synthesis of cis-2-Pentenenitrile from Crotonaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a robust and highly stereoselective method for the synthesis of cis-2-pentenenitrile from crotonaldehyde (B89634). The core of this methodology is the Still-Gennari modification of the Horner-Wadsworth-Emmons (HWE) reaction, which is renowned for its ability to favor the formation of Z-alkenes (cis isomers). This approach is particularly valuable for drug development and complex organic synthesis where precise stereochemical control is paramount.

Introduction

The synthesis of α,β-unsaturated nitriles is a significant endeavor in organic chemistry, as these compounds are versatile intermediates in the production of pharmaceuticals, agrochemicals, and other fine chemicals. While several methods exist for their preparation, achieving high stereoselectivity for the cis isomer can be challenging. The standard Horner-Wadsworth-Emmons reaction, a reliable method for alkene synthesis from aldehydes, typically yields the thermodynamically more stable trans isomer (E-alkene).[1][2][3]

To overcome this limitation, the Still-Gennari modification employs phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl) esters, in conjunction with a strong, non-coordinating base system like potassium bis(trimethylsilyl)amide (KHMDS) and 18-crown-6 (B118740).[2][4][5] This specific set of reagents and conditions kinetically favors the formation of the cis-oxaphosphetane intermediate, leading to the desired Z-alkene with high selectivity.[4]

This guide will detail the experimental protocol for the synthesis of this compound from crotonaldehyde using a Still-Gennari approach with a cyanomethylphosphonate reagent.

Reaction Workflow

The overall synthetic strategy involves a one-pot reaction where crotonaldehyde is reacted with a pre-formed phosphonate (B1237965) anion to yield this compound.

Quantitative Data

| Reactant 1 | Reactant 2 | Major Product | Yield (%) | Stereoselectivity (cis:trans) | Reference |

| Crotonaldehyde | Bis(2,2,2-trifluoroethyl) (cyanomethyl)phosphonate | This compound | ~78 | ~15.5 : 1 | [6] |

| p-Tolualdehyde | Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate | Methyl (Z)-3-(p-tolyl)acrylate | 78 | 15.5 : 1 | [6] |

Experimental Protocol: Still-Gennari Olefination

This protocol is adapted from established procedures for the Still-Gennari reaction.[3][4][5][6]

Materials:

-

Bis(2,2,2-trifluoroethyl) (cyanomethyl)phosphonate

-

Crotonaldehyde (freshly distilled)

-

Potassium bis(trimethylsilyl)amide (KHMDS)

-

18-Crown-6

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane/ethyl acetate (B1210297) mixture)

Procedure:

-

Preparation of the Reaction Vessel: An oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet is assembled. The system is flushed with dry nitrogen.

-

Reagent Preparation:

-

In the reaction flask, dissolve 18-crown-6 (1.2 equivalents) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add a solution of KHMDS (1.1 equivalents) in THF to the flask while maintaining the temperature at -78 °C.

-

Slowly add a solution of bis(2,2,2-trifluoroethyl) (cyanomethyl)phosphonate (1.1 equivalents) in anhydrous THF to the reaction mixture via the dropping funnel over 15 minutes. Stir the resulting solution for 30 minutes at -78 °C to ensure complete formation of the phosphonate anion.

-

-

Olefination Reaction:

-

Add a solution of freshly distilled crotonaldehyde (1.0 equivalent) in anhydrous THF to the reaction mixture dropwise over 20 minutes, ensuring the internal temperature does not rise above -75 °C.

-

Stir the reaction mixture at -78 °C for 3-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

-

Workup:

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

-

Allow the mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel and add water.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash with brine.

-

Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure this compound.

-

Reaction Mechanism

The high Z-selectivity of the Still-Gennari olefination is attributed to the kinetic control of the reaction pathway. The electron-withdrawing trifluoroethyl groups on the phosphonate accelerate the elimination of the oxaphosphetane intermediate, preventing equilibration to the more stable trans adduct.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 3. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 4. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scite.ai [scite.ai]

- 6. TCI Practical Example: Z-Stereoselective Horner-Wadsworth-Emmons Olefination via Still-Gennari Method | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

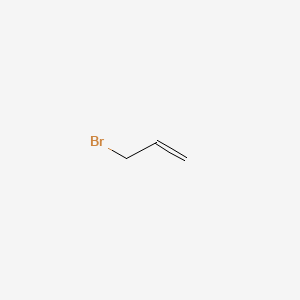

An In-depth Technical Guide to the Synthesis of cis-2-Pentenenitrile from 1-Pentene

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines the synthesis of cis-2-pentenenitrile, a valuable intermediate in organic synthesis, starting from the readily available alkene, 1-pentene (B89616). Due to the challenges associated with direct, single-step conversions, this document focuses on a more viable and controllable multi-step synthetic pathway. Additionally, it addresses the complexities of direct hydrocyanation and provides detailed experimental protocols, quantitative data for key transformations, and visualizations of the synthetic logic.

Executive Summary

The synthesis of this compound from 1-pentene is not practically achieved through a direct, one-step process. The most scientifically sound and adaptable approach involves a four-stage process:

-

Isomerization: Conversion of 1-pentene to a mixture of cis- and trans-2-pentene.

-

Allylic Halogenation: Introduction of a halogen at the allylic position of 2-pentene (B8815676) to create a reactive intermediate.

-

Cyanation: Nucleophilic substitution of the allylic halide with a cyanide source to form a mixture of pentenenitrile isomers.

-

Isomerization and Purification: Selective conversion of trans-2-pentenenitrile to the desired cis-isomer and subsequent purification.

This guide provides a detailed examination of each stage, offering specific experimental conditions and expected outcomes based on established chemical principles.

Proposed Multi-Step Synthetic Pathway

The logical flow for the synthesis of this compound from 1-pentene is depicted below. This pathway is designed to maximize yield and selectivity by breaking down the transformation into manageable, high-yielding steps.

Caption: Proposed multi-step synthesis of this compound from 1-pentene.

Detailed Experimental Protocols and Data

Stage 1: Isomerization of 1-Pentene to 2-Pentene

The initial step involves the isomerization of the terminal alkene, 1-pentene, to the more thermodynamically stable internal alkene, 2-pentene.

Experimental Protocol:

-

Catalyst: Platinum on mordenite (B1173385) (Pt-MOR) zeolite or a Group VIII noble metal catalyst.

-

Reaction Conditions: The reaction can be carried out in the gas or liquid phase. For a liquid-phase reaction, 1-pentene is passed over the catalyst bed at a temperature of 50-140°C and a pressure of 1-50 atm, often in the presence of hydrogen[1]. For hydroisomerization over Pt-MOR, typical conditions are 200–270°C and 2 MPa with a H₂:1-pentene molar ratio of 3:1–5:1[2][3].

-

Work-up: The product stream, consisting of a mixture of 1-pentene, cis-2-pentene, and trans-2-pentene, is collected. The unreacted 1-pentene can be separated by fractional distillation and recycled.

| Parameter | Value | Reference |

| Catalyst | Pt-MOR Zeolite | [2][3] |

| Temperature | 250°C | [2] |

| Pressure | 2 MPa | [2] |

| H₂:1-pentene Molar Ratio | 5:1 | [2] |

| Conversion of 1-pentene | Complete | [2] |

| Product Distribution | Equilibrium mixture of pentene isomers | [4] |

Stage 2: Allylic Halogenation of 2-Pentene

This stage introduces a leaving group at the allylic position, making the molecule susceptible to nucleophilic attack by a cyanide ion. N-bromosuccinimide (NBS) is the reagent of choice for this transformation.

Experimental Protocol:

-

Reagents: 2-pentene (mixture of isomers), N-bromosuccinimide (NBS), a radical initiator (e.g., AIBN or light).

-

Solvent: Carbon tetrachloride (CCl₄).

-

Reaction Conditions: The 2-pentene is dissolved in CCl₄, and NBS is added. The mixture is then heated to reflux or irradiated with a UV lamp to initiate the radical reaction[5][6]. The reaction proceeds via a radical chain mechanism[6][7][8].

-

Work-up: The succinimide (B58015) byproduct is removed by filtration. The solvent is then removed under reduced pressure, and the resulting mixture of allylic bromides is purified by distillation. This reaction is expected to yield a mixture of 4-bromo-2-pentene (B158656) (as cis and trans isomers) and 1-bromo-2-pentene.

| Parameter | Expected Outcome | Reference |

| Reagent | N-Bromosuccinimide (NBS) | [5][6] |

| Reaction Type | Radical Substitution | [7][8] |

| Major Products | 4-Bromo-2-pentene, 1-Bromo-2-pentene (isomeric mixture) | [7] |

| Yield | Moderate to good, dependent on reaction control | [9] |

Stage 3: Cyanation of Allylic Bromide

The allylic bromide mixture is converted to a mixture of pentenenitriles through nucleophilic substitution.

Experimental Protocol:

-

Reagents: Mixture of pentenyl bromides, sodium or potassium cyanide.

-

Solvent: A polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).

-

Reaction Conditions: The allylic bromide is dissolved in the solvent, and the cyanide salt is added. The mixture is heated to facilitate the Sₙ2 reaction[10][11][12].

-

Work-up: The reaction mixture is poured into water and extracted with an organic solvent (e.g., diethyl ether). The organic layer is washed, dried, and concentrated. The resulting mixture of pentenenitriles is then purified by distillation.

| Parameter | Condition/Value | Reference |

| Cyanide Source | Sodium Cyanide (NaCN) or Potassium Cyanide (KCN) | [9][10] |

| Solvent | Dimethyl Sulfoxide (DMSO) | [11] |

| Reaction Type | Sₙ2 Nucleophilic Substitution | [10][12] |

| Expected Products | 2-Pentenenitrile (B77955), 3-Pentenenitrile (isomeric mixture) | - |

| Yield | Good to excellent for allylic halides | [9] |

Stage 4: Isomerization and Purification of this compound

This final stage is crucial for obtaining the desired cis-isomer. It leverages the different physical properties of the cis and trans isomers.

Experimental Protocol:

-

Catalyst: A Lewis acid/Lewis base catalyst composition or aluminum oxide[13][14].

-

Reaction Conditions: The mixture of pentenenitriles is treated with the catalyst. For aluminum oxide, the isomerization can be performed in the liquid or vapor phase at temperatures ranging from 50 to 250°C[14]. With a Lewis acid/base catalyst, the goal is to isomerize the trans-2-pentenenitrile to the more volatile this compound[13].

-

Purification: The resulting mixture is subjected to fractional distillation. The this compound, having a lower boiling point than the trans-isomer, is distilled off[13]. Chromatographic methods such as HPLC or GC can also be employed for separation[15][16][17].

| Parameter | Condition/Value | Reference |

| Isomerization Catalyst | Lewis acid/Lewis base or Aluminum oxide | [13][14] |

| Temperature (Al₂O₃) | 125-200°C | [14] |

| Separation Method | Fractional Distillation | [13] |

| Basis of Separation | cis-isomer is more volatile than the trans-isomer | [13] |

Discussion of Alternative Direct Synthesis: Hydrocyanation

A direct synthesis of 2-pentenenitrile from 1-pentene via hydrocyanation is theoretically possible but presents significant challenges in selectivity.

Caption: Challenges in the direct hydrocyanation of 1-pentene.

Industrial hydrocyanation processes, typically employing nickel-based catalysts, are highly effective for substrates like butadiene[14]. However, with unactivated terminal alkenes such as 1-pentene, the following issues arise:

-

Rapid Isomerization: The catalyst systems that promote hydrocyanation also facilitate the rapid isomerization of the starting alkene. This means that 1-pentene would quickly equilibrate to a mixture of pentene isomers, each of which can undergo hydrocyanation, leading to a complex product mixture.

-

Regioselectivity: The addition of the cyanide group can occur at different positions on the various pentene isomers, resulting in a mixture of 2-, 3-, and other pentenenitrile isomers.

-

Stereoselectivity: The formation of 2-pentenenitrile will likely result in a mixture of cis and trans isomers, with the trans isomer often being the thermodynamically more stable product[14].

-

Over-hydrogenation: The reaction conditions can also lead to the formation of saturated nitriles.

Due to these factors, isolating this compound from such a complex reaction mixture would be a formidable challenge, making the multi-step pathway a more practical and controlled approach.

Conclusion

The synthesis of this compound from 1-pentene is best approached through a well-defined, multi-step synthetic route. This method, involving isomerization of the starting alkene, allylic halogenation, nucleophilic cyanation, and a final isomerization/purification step, offers a logical and controllable pathway to the desired product. While direct hydrocyanation is a powerful industrial tool, its application to 1-pentene for the selective synthesis of this compound is hampered by a lack of selectivity. The protocols and data presented in this guide provide a solid foundation for researchers and professionals in the field to develop robust and efficient syntheses of this important chemical intermediate.

References

- 1. US4132745A - Process for isomerizing 1-butene to 2-butene - Google Patents [patents.google.com]

- 2. tandfonline.com [tandfonline.com]

- 3. HYDROISOMERIZATION OF 1-PENTENE TO ISO-PENTANE IN A SINGLE REACTOR | Scilit [scilit.com]

- 4. researchgate.net [researchgate.net]

- 5. Allylic Halogenation | OpenOChem Learn [learn.openochem.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. brainly.com [brainly.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. Preparation of Nitriles - Chemistry Steps [chemistrysteps.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. youtube.com [youtube.com]

- 13. US3852327A - Selective cis/trans isomerization of 2-pentenenitrile in a solution of pentenenitrile isomers - Google Patents [patents.google.com]

- 14. Buy this compound | 25899-50-7 [smolecule.com]

- 15. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Separation of cis/trans isomers - Chromatography Forum [chromforum.org]

Unveiling the Synthetic Origins of cis-2-Pentanenitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the inquiry into the natural occurrence of cis-2-Pentanenitrile. Contrary to expectations for many organic molecules, current scientific literature indicates that cis-2-Pentanenitrile has no known natural sources [1]. Its presence is attributed to synthetic manufacturing processes. This document provides an overview of its synthetic nature and a general methodology for the characterization of such synthetic compounds.

While the related compound, pentanenitrile, has been identified in species of the Brassica genus, such as broccoli, it is important to note that this is a structurally distinct, saturated nitrile[2]. The unsaturated cis-isomer, cis-2-Pentanenitrile, is a product of chemical synthesis.

Synthetic Production

cis-2-Pentanenitrile is primarily synthesized through industrial chemical processes. One established method involves the catalytic hydrocyanation of alkenes[1]. This process, a significant application of organometallic catalysis, utilizes nickel-based catalysts modified with phosphite (B83602) ligands to facilitate the addition of hydrogen cyanide to an alkene precursor[1]. The optimization of cis-2-Pentanenitrile production often involves sophisticated isomerization strategies to enhance the selectivity for the desired cis configuration and to aid in the separation of different isomers[1].

Characterization of Synthetic Compounds

Given the synthetic origin of cis-2-Pentanenitrile, a workflow for its identification and characterization would follow standard analytical chemistry protocols for synthetic molecules, rather than a natural product isolation workflow. The following diagram illustrates a generalized workflow for the structural elucidation and purity assessment of a synthesized chemical compound like cis-2-Pentanenitrile.

References

Spectroscopic Profile of cis-2-Pentanenitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for cis-2-Pentanenitrile (also known as (Z)-pent-2-enenitrile). Due to the limited availability of experimentally derived public data, this guide leverages high-fidelity predictive models to present a complete spectroscopic profile, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring such spectra are also provided.

Core Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for cis-2-Pentanenitrile. These predictions are based on established computational chemistry models and serve as a reliable reference for the identification and characterization of this compound.

Table 1: Predicted ¹H NMR Data for cis-2-Pentanenitrile

Solvent: CDCl₃, Reference: TMS (0 ppm)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~5.3 - 5.5 | Doublet of Triplets | 1H | H-2 |

| ~6.3 - 6.5 | Doublet of Triplets | 1H | H-3 |

| ~2.1 - 2.3 | Quintet | 2H | H-4 |

| ~1.0 - 1.2 | Triplet | 3H | H-5 |

Table 2: Predicted ¹³C NMR Data for cis-2-Pentanenitrile

Solvent: CDCl₃, Reference: TMS (0 ppm)

| Chemical Shift (ppm) | Assignment |

| ~117 | C1 (CN) |

| ~105 | C2 |

| ~150 | C3 |

| ~22 | C4 |

| ~13 | C5 |

Table 3: Predicted Key IR Absorption Bands for cis-2-Pentanenitrile

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2250 - 2230 | Strong, Sharp | C≡N stretch[1] |

| ~1650 - 1630 | Medium | C=C stretch |

| ~3020 - 3000 | Medium | =C-H stretch |

| ~2970 - 2870 | Strong | C-H stretch (alkyl) |

| ~730 - 690 | Medium | =C-H bend (cis) |

Table 4: Predicted Mass Spectrometry Data for cis-2-Pentanenitrile

| m/z | Relative Intensity (%) | Possible Fragment |

| 81 | 40 | [M]⁺ (Molecular Ion) |

| 80 | 100 | [M-H]⁺ |

| 54 | 60 | [M-C₂H₃]⁺ |

| 53 | 55 | [M-C₂H₄]⁺ |

| 41 | 95 | [C₃H₅]⁺ |

| 39 | 70 | [C₃H₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited, providing a framework for the laboratory analysis of cis-2-Pentanenitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of cis-2-Pentanenitrile in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃). The solvent should contain a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a standard pulse sequence.

-

Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-220 ppm).

-

A greater number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio (e.g., 1024 or more scans).

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: As cis-2-Pentanenitrile is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the clean KBr/NaCl plates.

-

Place the sample assembly in the spectrometer's sample compartment.

-

Acquire the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to yield the final IR spectrum of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation: Prepare a dilute solution of cis-2-Pentanenitrile in a volatile organic solvent such as dichloromethane (B109758) or diethyl ether.

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer.

-

Gas Chromatography:

-

Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample without thermal degradation (e.g., 250 °C).

-

Carrier Gas: Use an inert gas, typically helium, at a constant flow rate.

-

GC Column: A non-polar or medium-polarity capillary column is suitable for separating isomers.

-

Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 200 °C) to ensure good separation of any potential impurities.

-

-

Mass Spectrometry:

-

Ionization Mode: Use Electron Impact (EI) ionization at a standard energy of 70 eV.

-

Mass Analyzer: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 35-200).

-

-

Data Analysis: Identify the peak corresponding to cis-2-Pentanenitrile in the total ion chromatogram. Analyze the mass spectrum of this peak to determine the molecular ion and the fragmentation pattern.

Visualizations

The following diagram illustrates the logical workflow for the spectroscopic analysis of cis-2-Pentanenitrile.

Caption: Workflow for the spectroscopic analysis of cis-2-Pentanenitrile.

References

Reactivity of cis-2-Pentenenitrile with Electrophiles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-2-Pentenenitrile is a linear, unsaturated nitrile featuring a conjugated system composed of a carbon-carbon double bond and a nitrile group. This arrangement confers a unique reactivity profile, making it a versatile building block in organic synthesis. The electron-withdrawing nature of the nitrile group renders the β-carbon of the alkene susceptible to nucleophilic attack, while the double bond itself can react with a variety of electrophiles. This technical guide provides a comprehensive overview of the reactivity of this compound with common electrophiles, including detailed reaction mechanisms, experimental protocols, and quantitative data where available. The information presented herein is intended to serve as a valuable resource for researchers in organic synthesis and drug development.

Core Reactivity Principles

The reactivity of this compound is dominated by the interplay between its two functional groups: the alkene and the nitrile. As an α,β-unsaturated nitrile, it can participate in reactions at several sites:

-

Electrophilic Addition to the Alkene: The carbon-carbon double bond can undergo addition reactions with various electrophiles.

-

Nucleophilic Conjugate Addition (Michael Addition): The β-carbon is electrophilic due to conjugation with the electron-withdrawing nitrile group, making it a target for nucleophiles.

-

Reactions of the Nitrile Group: The nitrile group can undergo hydrolysis, reduction, or react with organometallic reagents.

This guide will focus on the reactions of this compound with electrophiles at the carbon-carbon double bond.

Electrophilic Addition Reactions

This compound undergoes a variety of electrophilic addition reactions across its carbon-carbon double bond. These reactions allow for the introduction of diverse functional groups, leading to a wide range of valuable chemical intermediates.[1]

Halogenation

The addition of halogens, such as bromine (Br₂) and chlorine (Cl₂), to this compound is expected to proceed via a standard electrophilic addition mechanism to yield vicinal dihalides.[1] The reaction likely proceeds through a cyclic halonium ion intermediate, which is then opened by the halide ion in an anti-addition fashion.

General Reaction:

Hydrohalogenation

The addition of hydrogen halides (HX) to this compound is predicted to follow Markovnikov's rule, where the hydrogen atom adds to the carbon atom with the most hydrogen substituents (the α-carbon), and the halide adds to the more substituted carbon (the β-carbon). This regioselectivity is influenced by the stability of the resulting carbocation intermediate.

General Reaction:

Epoxidation

The carbon-carbon double bond of this compound can be epoxidized using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA) or peroxyacetic acid. This reaction is a concerted syn-addition of an oxygen atom to the double bond, forming an epoxide ring.[2][3]

General Reaction:

Diels-Alder Reaction

In the Diels-Alder reaction, this compound can act as a dienophile, reacting with a conjugated diene to form a six-membered ring. The electron-withdrawing nitrile group activates the double bond for this [4+2] cycloaddition.[1][4][5] The reaction is stereospecific, with the cis-geometry of the dienophile being retained in the product.[6][7]

General Reaction with Butadiene:

Sulfonation

Direct sulfonation of the double bond in this compound is possible but typically requires harsh conditions, such as the use of fuming sulfuric acid or sulfur trioxide.[1] This is due to the reduced nucleophilicity of the double bond caused by the adjacent electron-withdrawing nitrile group.

Quantitative Data Summary

Specific experimental data for the electrophilic reactions of this compound are not extensively reported in readily available literature. The following table summarizes representative data for similar α,β-unsaturated systems to provide an estimate of expected outcomes.

| Reaction Type | Electrophile | Substrate Class | Typical Conditions | Typical Yield | Reference(s) |

| Bromination | Br₂ | α,β-Unsaturated Ketones | CH₂Cl₂ or CCl₄, room temperature | Good to Excellent | [General Organic Chemistry Texts] |

| Epoxidation | m-CPBA | α,β-Unsaturated Esters | CH₂Cl₂, room temperature | 70-95% | [8] |

| Diels-Alder | Maleic Anhydride | Cyclopentadiene (B3395910) | Toluene, reflux | >90% | [9][10] |

| Hydrolysis (acidic) | H₃O⁺ | α,β-Unsaturated Nitriles | Aqueous H₂SO₄, heat | Good | [1] |

Detailed Experimental Protocols

The following are general protocols that can be adapted for the electrophilic reactions of this compound. Caution: These reactions should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol for Epoxidation with m-CPBA

Materials:

-

This compound

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

-

Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add m-CPBA (1.2 eq) portion-wise to the stirred solution over 15 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction by TLC.

-

Upon completion, quench the reaction by adding saturated NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol for Diels-Alder Reaction with Cyclopentadiene

Materials:

-

This compound

-

Cyclopentadiene (freshly cracked from dicyclopentadiene)

-

Toluene

-

Round-bottom flask with reflux condenser, magnetic stirrer, heating mantle

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in toluene.

-

Add freshly cracked cyclopentadiene (1.2 eq) to the solution.

-

Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 6-12 hours, monitoring by TLC or GC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the resulting cycloadduct by vacuum distillation or column chromatography.

Visualizations

Reaction Pathways

Caption: General mechanisms for the halogenation and epoxidation of this compound.

Experimental Workflow

Caption: A typical experimental workflow for an electrophilic addition reaction.

Applications in Synthesis

The products derived from the electrophilic reactions of this compound are valuable intermediates. For example:

-

Vicinal dihalides can be converted into alkynes or used in further nucleophilic substitution reactions.

-

Epoxides are versatile intermediates that can be opened by various nucleophiles to introduce two functional groups with defined stereochemistry.

-

Diels-Alder adducts provide access to complex cyclic and bicyclic structures, which are common motifs in natural products and pharmaceuticals.

-

The hydrolysis of the nitrile group in the products of these reactions can lead to the corresponding carboxylic acids , further expanding the synthetic utility.[1]

Conclusion

This compound exhibits a rich and synthetically useful reactivity towards electrophiles. While the core principles of its reactions are well-understood within the broader context of α,β-unsaturated systems, further research into the specific quantitative aspects of its reactions would be beneficial for the optimization of synthetic routes. This guide provides a foundational understanding for researchers looking to utilize this compound as a versatile building block in their synthetic endeavors.

References

- 1. Buy this compound | 25899-50-7 [smolecule.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. researchgate.net [researchgate.net]